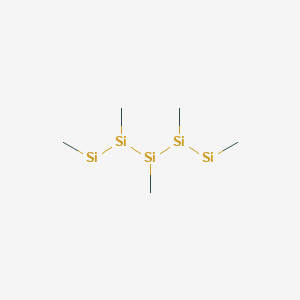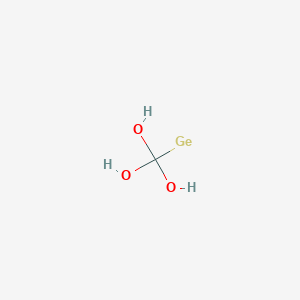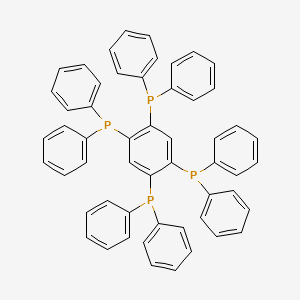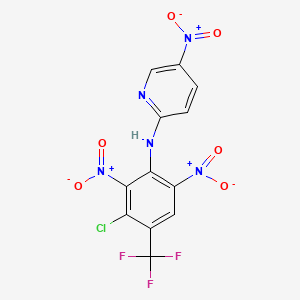
magnesium;1,3-dimethylbenzene-5-ide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1,3-dimethylbenzene-5-ide;chloride is an organometallic compound that features a magnesium ion coordinated to a 1,3-dimethylbenzene-5-ide ligand and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-dimethylbenzene-5-ide;chloride typically involves the reaction of 1,3-dimethylbenzene with a magnesium source, such as magnesium turnings, in the presence of a halogenating agent like chlorine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-dimethylbenzene+Mg+Cl2→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反応の分析
Types of Reactions
Magnesium;1,3-dimethylbenzene-5-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
科学的研究の応用
Magnesium;1,3-dimethylbenzene-5-ide;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which magnesium;1,3-dimethylbenzene-5-ide;chloride exerts its effects involves the coordination of the magnesium ion with the 1,3-dimethylbenzene-5-ide ligand. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and providing a favorable environment for the reaction to proceed. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Magnesium;1,4-dimethylbenzene-5-ide;chloride
- Magnesium;1,2-dimethylbenzene-5-ide;chloride
- Magnesium;1,3-dimethylbenzene-4-ide;chloride
Uniqueness
Magnesium;1,3-dimethylbenzene-5-ide;chloride is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical behavior compared to its isomers and other similar compounds.
特性
CAS番号 |
122891-11-6 |
|---|---|
分子式 |
C8H9ClMg |
分子量 |
164.91 g/mol |
IUPAC名 |
magnesium;1,3-dimethylbenzene-5-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
LNDSCZBVSXYLPU-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C[C-]=C1)C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

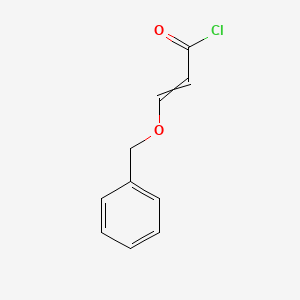
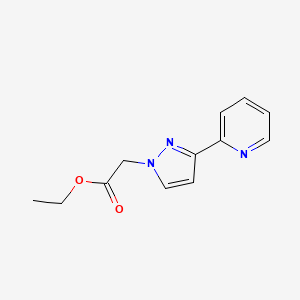
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)


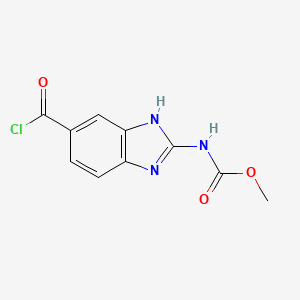
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
